

# Lodenafil: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Lodenafil** is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction.[1][2] It belongs to the same class as sildenafil, tadalafil, and vardenafil.[1] **Lodenafil** is formulated as a prodrug, **lodenafil** carbonate, which is a dimer that is metabolized in the body to release two molecules of the active **lodenafil**.[1][3] This formulation strategy enhances the oral bioavailability of the drug. This guide provides an indepth overview of the chemical structure, properties, mechanism of action, and key experimental data related to **Lodenafil** and its carbonate prodrug.

# **Chemical Structure and Properties**

**Lodenafil** and its carbonate prodrug are complex organic molecules. Their chemical identities are defined by their specific structures and physicochemical properties.

## Lodenafil

- IUPAC Name: 5-(2-Ethoxy-5-{[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl}phenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Other Names: Hydroxyhomosildenafil



### **Lodenafil Carbonate**

• IUPAC Name: bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate

Table 1: Physicochemical Properties of Lodenafil and Lodenafil Carbonate

| Property          | Lodenafil                   | Lodenafil Carbonate  |
|-------------------|-----------------------------|----------------------|
| Molecular Formula | C23H32N6O5S                 | C47H62N12O11S2       |
| Molecular Weight  | 504.61 g/mol                | 1035.199 g/mol       |
| CAS Number        | 139755-85-4                 | 398507-55-6          |
| Solubility        | DMSO: 100 mg/mL (198.17 mM) | Not explicitly found |

## **Mechanism of Action: PDE5 Inhibition**

**Lodenafil** exerts its therapeutic effect by inhibiting the phosphodiesterase type 5 (PDE5) enzyme. PDE5 is predominantly found in the corpus cavernosum of the penis and is responsible for the degradation of cyclic guanosine monophosphate (cGMP).

The process of penile erection is initiated by sexual stimulation, which leads to the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum. NO activates the enzyme guanylate cyclase, which in turn converts guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP act as a second messenger, leading to the relaxation of smooth muscle cells in the corpus cavernosum. This relaxation allows for increased blood flow into the penis, resulting in an erection.

**Lodenafil**, by inhibiting PDE5, prevents the breakdown of cGMP. This leads to an accumulation of cGMP, thereby prolonging and enhancing the smooth muscle relaxation and vasodilatory effects of NO. It is important to note that **Lodenafil**'s action is dependent on sexual stimulation, as the initial release of NO is a prerequisite for the signaling cascade to begin.





Click to download full resolution via product page

Figure 1: PDE5 Signaling Pathway and Lodenafil's Mechanism of Action.

# Experimental Data and Protocols Synthesis of Lodenafil Carbonate

A key step in the synthesis of **Lodenafil** Carbonate involves the reaction of 5-{2-ethoxy-5-[(4-hydroxyethyl-1-piperazinyl)sulfonyl]phenyl}-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one with a chloroformate derivative.

Experimental Protocol: Synthesis of **Lodenafil** Carbonate (Simplified)

- A solution of 5-{2-ethoxy-5-[(4-hydroxyethyl-1-piperazinyl)sulfonyl]phenyl}-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one (4.1 mmol) is prepared in dichloromethane.
- To this solution, a chloroformate derivative (4.0 mmol) dissolved in dichloromethane is added.
- Triethylamine (450 mg) in dichloromethane is subsequently added to the reaction mixture.



- The reaction is maintained under stirring, and its progress is monitored by thin-layer chromatography until the disappearance of the chloroformate derivative indicates the completion of the reaction.
- The product is then extracted using chloroform, dried with anhydrous sodium sulfate, and concentrated under vacuum.

# **Pharmacokinetic Studies**

Pharmacokinetic properties of **Lodenafil** have been evaluated in both preclinical and clinical studies.

Table 2: Pharmacokinetic Parameters of Lodenafil



| Parameter                            | Species                  | Dose                                                          | Value         | Reference |
|--------------------------------------|--------------------------|---------------------------------------------------------------|---------------|-----------|
| Tmax (Time to maximum concentration) | Human (Healthy<br>Males) | 1 - 100 mg<br>(single oral dose<br>of Lodenafil<br>Carbonate) | 1.6 (± 0.4) h |           |
| t1/2 (Elimination<br>half-life)      | Human (Healthy<br>Males) | 1 - 100 mg<br>(single oral dose<br>of Lodenafil<br>Carbonate) | 3.3 (± 1.1) h |           |
| Cmax (Maximum concentration)         | Beagle Dogs              | 1 mg/kg (i.v. of<br>Lodenafil<br>Carbonate)                   | 599 ng/ml     | _         |
| Plasma<br>Clearance                  | Beagle Dogs              | 1 mg/kg (i.v. of<br>Lodenafil<br>Carbonate)                   | 3.24 L/h/kg   | _         |
| Volume of<br>Distribution            | Beagle Dogs              | 1 mg/kg (i.v. of<br>Lodenafil<br>Carbonate)                   | 2.73 L/kg     | _         |
| Elimination Half-                    | Beagle Dogs              | 1 mg/kg (i.v. of<br>Lodenafil<br>Carbonate)                   | 0.57 h        |           |

#### Experimental Protocol: Phase I Clinical Trial for Pharmacokinetics

- Study Design: An open-label, dose-escalation, Phase I clinical trial was conducted with healthy male volunteers.
- Dosing: Single oral doses of Lodenafil Carbonate were administered sequentially, escalating from 1 mg to 100 mg, with a washout period of at least one week between doses.
- Sample Collection: Blood samples were collected at pre-dose and at multiple time points
   (0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 7, 8, 10, 12, 14, 16, 20, and 24
   hours) post-dosing.



Analysis: Plasma samples were analyzed for Lodenafil Carbonate and Lodenafil
concentrations using liquid chromatography coupled to tandem mass spectrometry (LCMS/MS).





Click to download full resolution via product page

Figure 2: Workflow for a Phase I Clinical Trial of **Lodenafil** Carbonate.

# **Efficacy and Safety from Clinical Trials**

Phase II and Phase III clinical trials have demonstrated the efficacy and safety of **Lodenafil** Carbonate for the treatment of erectile dysfunction.

Table 3: Efficacy Data from a Phase III Clinical Trial

| Parameter                     | Placebo     | Lodenafil<br>Carbonate 40 mg | Lodenafil<br>Carbonate 80 mg |
|-------------------------------|-------------|------------------------------|------------------------------|
| Positive Answers to SEP-3 (%) | 29.7 ± 38.1 | 50.8 ± 44.4                  | 66.0 ± 39.3                  |

\*SEP-3: Sexual Encounter Profile Question 3 (Did your erection last long enough for you to have successful intercourse?)

Table 4: Efficacy Data from a Phase II Clinical Trial

| Parameter                                     | Placebo     | Lodenafil<br>Carbonate 20<br>mg | Lodenafil<br>Carbonate 40<br>mg | Lodenafil<br>Carbonate 80<br>mg |
|-----------------------------------------------|-------------|---------------------------------|---------------------------------|---------------------------------|
| IIEF Erectile  Domain Score  (Post-treatment) | 12.6 ± 5.5  | 18.9 ± 6.6                      | 15.4 ± 8.1                      | 22.8 ± 6.0                      |
| SEP-3 Scores<br>(%)                           | 33.6 ± 42.3 | 51.2 ± 41.7                     | 46.7 ± 41.1                     | 74.3 ± 36.4                     |

<sup>\*</sup>IIEF: International Index of Erectile Function

Common adverse events reported in clinical trials were generally mild and self-limited, including rhinitis, headache, flushing, visual disorders, and dizziness.



# Conclusion

**Lodenafil** is a new-generation PDE5 inhibitor that, through its carbonate prodrug formulation, offers a valuable therapeutic option for erectile dysfunction. Its well-defined chemical structure and properties, coupled with a clear mechanism of action and a favorable pharmacokinetic and efficacy profile demonstrated in clinical trials, establish it as a significant molecule in the field of sexual medicine. Further research may continue to explore its full therapeutic potential and optimize its clinical application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Lodenafil Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Lodenafil: A Comprehensive Technical Guide on its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675012#chemical-structure-and-properties-of-lodenafil]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com